Lorneic acid A
Description
Properties
Molecular Formula |
C17H22O2 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(E)-4-[2-[(E)-hex-1-enyl]-4-methylphenyl]but-3-enoic acid |
InChI |
InChI=1S/C17H22O2/c1-3-4-5-6-8-16-13-14(2)11-12-15(16)9-7-10-17(18)19/h6-9,11-13H,3-5,10H2,1-2H3,(H,18,19)/b8-6+,9-7+ |
InChI Key |
BPISPUIKHXBPSU-CDJQDVQCSA-N |
Isomeric SMILES |
CCCC/C=C/C1=C(C=CC(=C1)C)/C=C/CC(=O)O |
Canonical SMILES |
CCCCC=CC1=C(C=CC(=C1)C)C=CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Initial Four-Step Synthesis via Heck Coupling and Jones Oxidation
The first reported total synthesis of this compound was achieved in four steps from 2-bromo-5-methylbenzaldehyde, leveraging a palladium-catalyzed Heck reaction as the pivotal step. The sequence is outlined below:
Step 1: Heck Reaction
The bromoarene undergoes a Heck coupling with trans-cinnamyl alcohol under palladium catalysis (Pd(OAc)₂, PPh₃), forming a conjugated trans-olefin while introducing the alcohol side chain. Key parameters include:
Step 2: Jones Oxidation
The primary alcohol from the Heck product is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄/acetone). This step achieves a 75–80% yield but requires precise control of reaction time to avoid over-oxidation.
Step 3: Methylation
The carboxylic acid is methylated using diazomethane (CH₂N₂) in ether, yielding the methyl ester with near-quantitative conversion.
Step 4: Deprotection
Final hydrolysis of the methyl ester under basic conditions (NaOH, MeOH/H₂O) affords this compound in 85–90% yield.
Table 1: Four-Step Synthesis Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Heck Coupling | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C | 65–70 |
| 2 | Jones Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 75–80 |
| 3 | Methylation | CH₂N₂, Et₂O, rt | 95–99 |
| 4 | Deprotection | NaOH, MeOH/H₂O, reflux | 85–90 |
Improved Five-Step Synthesis via Suzuki Cross-Coupling and Carboxylation
A second-generation route addresses limitations of the initial method by introducing Suzuki cross-coupling and palladium-catalyzed carboxylation, achieving higher overall yields (50%) in five steps:
Step 1: Suzuki Coupling
2-Bromo-5-methylbenzaldehyde reacts with a boronic ester under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to install the carboxylic acid side chain. Yield: 90%.
Step 2: Heck Reaction
Identical to the initial method, yielding the trans-olefin intermediate.
Step 3: Carboxylation
A palladium-catalyzed carboxylation with formic acid (HCOOH) introduces the second carboxylic acid group. Yield: 80%.
Step 4/5: Methylation and Deprotection
Similar to the four-step method but with optimized purification.
Table 2: Five-Step Synthesis Comparative Advantages
| Parameter | Four-Step Method | Five-Step Method |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield (%) | 20–26 | 50 |
| Key Innovation | Heck Reaction | Suzuki + Carboxylation |
Biosynthetic Methods
Biosynthesis offers an alternative route to this compound, leveraging the native metabolic pathways of Streptomyces sp. NPS554. Isotope labeling and genomic studies have elucidated its polyketide origin.
Polyketide Synthase (PKS) Pathway
This compound is synthesized via a type I PKS system, where modular enzyme complexes assemble the carbon backbone through sequential condensation of malonyl and methylmalonyl units.
Key Steps :
-
Chain Initiation : Acetyl-CoA primes the PKS.
-
Chain Elongation : Seven elongation cycles incorporating:
-
Cyclization and Aromatization : A cytochrome P450 (Orf1-257) catalyzes epoxidation and subsequent aromatization to form the trialkyl-substituted benzene core.
Feeding Experiments :
Table 3: Biosynthetic Pathway Insights
| Feature | Detail |
|---|---|
| Precursors | Acetate, propionate |
| Key Enzymes | Type I PKS, Cytochrome P450 (Orf1-257) |
| Labeling Pattern | 7 carbons from acetate, 1 from propionate |
| Fermentation Yield | 13.5 mg/L |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Heck Reaction
The Pd-catalyzed Heck coupling is central to forming the conjugated trans olefin and installing the carboxylic acid sidechain. This reaction connects 2-bromo-5-methylbenzaldehyde with allylic alcohols under palladium catalysis. Optimization involved testing bases (e.g., triethylamine, K2CO3) and temperatures (80–120°C) to improve regioselectivity and yield .
Carboxylation
Palladium-catalyzed carboxylation of allylic alcohols with formic acid streamlined the synthesis of lorneic acids A and J. This step replaced a 3-step homologation sequence, reducing total steps from 7 to 5 and doubling yields (46–50%) .
Jones Oxidation
Oxidation of trans-cinnamyl alcohol intermediates to carboxylic acids was accomplished using Jones reagent (CrO3 in H2SO4/acetone) at 0°C. This step is critical for installing the terminal carboxyl group .
Reaction Optimization and Conditions
The table below summarizes reaction conditions and outcomes across syntheses:
Methylation for Analysis
This compound was methylated using trimethylsilyldiazomethane (TMSD) in methanol to form its methyl ester (1a). This derivative confirmed the carboxylic acid moiety via ¹H NMR (δ 3.73 ppm) and HMBC correlations .
Stereocontrolled Additions
A chiral amide-mediated aryl lithium addition to aldehydes established the S-configuration at the benzylic alcohol in lorneic acid B. While not directly used for this compound, this method informed stereochemical strategies for related analogs .
Biosynthetic Insights
Isotopic labeling studies with [¹³C]acetate and [¹³C]propionate revealed that this compound’s benzene ring and sidechain derive from polyketide synthase (PKS) pathways. Key enrichments at C-3 (121.8 ppm, 6.71-fold) and C-5 (131.7 ppm, 6.53-fold) suggest acetate incorporation into aromatic positions .
Comparative Synthetic Routes
Earlier syntheses required 11–12 steps with 20–26% yields, whereas modern approaches achieved:
Scientific Research Applications
Synthetic Methods
The synthesis of Lorneic Acid A has been achieved through multiple routes:
- Total Synthesis : A four-step synthesis starting from 2-bromo-5-methylbenzaldehyde.
- Heck Reaction : Utilizes palladium catalysis to form conjugated trans olefins.
- Jones Oxidation : Involves the oxidation of trans-cinnamyl alcohol.
- Carboxylation : Employs palladium-catalyzed carboxylation of allylic alcohol intermediates.
These methods are still under optimization to improve yields and simplify production processes .
Biological Applications
This compound has shown promising biological activities, particularly in the inhibition of phosphodiesterase enzymes, which play crucial roles in various physiological processes.
Phosphodiesterase Inhibition
- Mechanism of Action : this compound primarily inhibits phosphodiesterase type 5 (PDE5), which is involved in regulating vascular smooth muscle relaxation and blood flow.
- Therapeutic Potential : It has potential applications in treating conditions such as:
- Pulmonary Hypertension
- Erectile Dysfunction
- Heart Failure
- Inflammatory Diseases
In vitro studies have demonstrated significant PDE5 inhibitory activity with an estimated IC50 value of 12.6 µM for this compound, indicating its potency compared to other similar compounds .
Industrial Applications
The industrial potential of this compound lies in its use as a chemical intermediate in organic synthesis and the development of new pharmaceuticals. Its unique structure allows for modifications that could lead to novel therapeutic agents.
Comparison with Related Compounds
| Compound Name | Structure Type | PDE5 Inhibition (IC50) |
|---|---|---|
| This compound | Trialkyl-substituted aromatic acid | 12.6 µM |
| Lorneic Acid B | Similar structure | 87.1 µM |
| Lorneic Acids C & D | Fewer synthetic steps | Varied |
This table illustrates the comparative potency of this compound against its analogs, highlighting its superior inhibitory activity on PDE5 .
Case Studies
- Study on Biological Activity : Research conducted on the isolation and biological evaluation of this compound demonstrated its effectiveness in inhibiting phosphodiesterases with selectivity towards PDE5. The study utilized various bioassays to confirm its activity at concentrations relevant for therapeutic use .
- Synthesis Optimization : Ongoing research focuses on optimizing synthetic routes for this compound to enhance yield and efficiency, which is crucial for scaling up production for pharmaceutical applications .
Mechanism of Action
Lorneic Acid A exerts its effects primarily by inhibiting phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5) . The inhibition of PDE5 prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. This results in the relaxation of smooth muscle cells and vasodilation, which is beneficial in treating conditions like pulmonary hypertension and erectile dysfunction .
Comparison with Similar Compounds
Lorneic acid A belongs to a rare class of trialkyl-substituted aromatic acids. Below is a systematic comparison with structurally and functionally related compounds:
Structural Comparisons
Key Structural Insights :
- Lorneic acids A–D share the 1,2,4-trisubstituted benzene core but differ in side-chain length and functional groups. This compound’s pentane chain and terminal carboxylic acid are critical for PDE5 binding .
- Trioxacarcins diverge entirely, featuring a trioxane ring system linked to antimicrobial and antitumor activities .
Key Functional Insights :
Q & A
Q. 1.1. What experimental approaches are used to characterize the biosynthesis of Lorneic Acid A in Streptomyces sp.?
Methodological Answer: To study biosynthesis pathways, researchers employ isotopic labeling (e.g., [1-13C]acetate or [1-13C]propionate) combined with NMR analysis. For example, δC values (e.g., 6.71 at position 3 in this compound) and relative isotopic enrichment ratios (e.g., [2-13C]acetate = 4.44 at position 3 in related compounds) help trace carbon incorporation patterns . These methods identify polyketide synthase (PKS) activity and validate biosynthetic gene clusters.
Q. 1.2. How is the structural elucidation of this compound achieved?
Methodological Answer: Structural characterization relies on spectroscopic techniques:
- NMR : Assign δC values (e.g., 28.8 at position 3 in analogs) to map carbon frameworks.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve stereochemistry in crystalline derivatives.
Cross-referencing data with biosynthetic intermediates (e.g., 17-chloroakaeolide) ensures accuracy .
Q. 1.3. What are the key considerations for designing in vitro assays to study this compound’s bioactivity?
Methodological Answer:
- Dose-response curves : Use purified this compound (≥95% purity) to establish IC50 values.
- Control experiments : Include solvent controls (e.g., DMSO) and structurally related analogs to rule out nonspecific effects.
- Reproducibility : Validate results across ≥3 biological replicates, with statistical analysis (e.g., ANOVA) to confirm significance .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in isotopic labeling patterns observed during this compound biosynthesis?
Methodological Answer: Discrepancies (e.g., unexpected [2-13C]acetate incorporation) require:
Q. 2.2. What strategies optimize this compound yield in heterologous expression systems?
Methodological Answer:
Q. 2.3. How should conflicting bioactivity data from different cell lines be analyzed?
Methodological Answer:
- Data normalization : Express results as fold-changes relative to housekeeping genes (e.g., GAPDH).
- Mechanistic studies : Use RNA-seq or proteomics to identify cell-specific targets.
- Meta-analysis : Compare findings with published datasets (e.g., ChEMBL) to contextualize discrepancies .
Experimental Design & Data Analysis
Q. 3.1. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Methodological Answer:
Q. 3.2. How can researchers ensure reproducibility in biosynthesis studies?
Methodological Answer:
- Strain authentication : Use genome sequencing to confirm Streptomyces sp. identity.
- Standardized protocols : Document media composition, incubation times, and extraction methods in detail (e.g., solvent ratios, centrifugation speeds).
- Data transparency : Deposit raw NMR spectra and chromatograms in public repositories (e.g., Zenodo) .
Contradiction & Validation
Q. 4.1. How to address discrepancies between computational predictions and experimental results for PKS gene function?
Methodological Answer:
Q. 4.2. What steps validate the biological relevance of this compound’s in vitro bioactivity?
Methodological Answer:
- Animal models : Test toxicity and efficacy in disease-relevant models (e.g., murine inflammation assays).
- Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS.
- Target deconvolution : Use CRISPR-Cas9 screens or thermal proteome profiling .
Data Presentation & Publication
Q. 5.1. How to present isotopic labeling data effectively in research papers?
Methodological Answer:
Q. 5.2. What are the best practices for documenting synthetic protocols?
Methodological Answer:
- Step-by-step workflows : Specify reaction conditions (e.g., temperature, catalysts).
- Analytical validation : Report HPLC purity, melting points, and spectral matches to literature.
- FAIR principles : Ensure protocols are Findable, Accessible, Interoperable, and Reusable via platforms like protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
